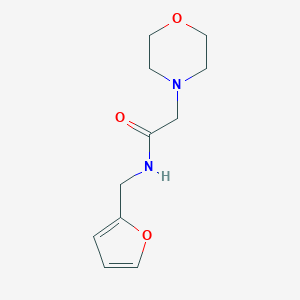![molecular formula C21H38N2 B241795 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B241795.png)
1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and sleep. In
Mécanisme D'action
1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 exerts its effects by interacting with the endocannabinoid system, which comprises of cannabinoid receptors (CB1 and CB2), endogenous ligands (anandamide and 2-arachidonoylglycerol), and enzymes involved in their synthesis and degradation. 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 acts as a partial agonist of CB1 and CB2 receptors, which are primarily expressed in the central nervous system and immune cells, respectively. Activation of these receptors by 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 results in the modulation of various signaling pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects
1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 has been shown to have various biochemical and physiological effects. It has been reported to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Moreover, this compound has been shown to have anxiolytic effects by modulating the activity of the amygdala, a brain region involved in fear and anxiety. Additionally, 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 in lab experiments is its potency and selectivity towards CB1 and CB2 receptors. This allows for the precise modulation of the endocannabinoid system, leading to more accurate results. However, one of the limitations of using this compound is its lipophilicity, which can result in non-specific binding and distribution in the body.
Orientations Futures
There are several future directions for the research on 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2. One of the areas of interest is its potential in treating various neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Moreover, the development of more potent and selective synthetic cannabinoids could lead to the discovery of novel therapeutic agents. Additionally, further research is needed to understand the long-term effects of 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 on the endocannabinoid system and its potential for abuse.
Conclusion
In conclusion, 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound interacts with the endocannabinoid system, leading to various biochemical and physiological effects. Its potency and selectivity towards CB1 and CB2 receptors make it a valuable tool for lab experiments. However, further research is needed to fully understand its therapeutic potential and long-term effects.
Méthodes De Synthèse
The synthesis of 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 6-bromo-1,3,3-trimethyl-2-azabicyclo[3.2.1]octane in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate compound, which is then treated with methyl iodide to obtain the final product. The yield of this synthesis method is reported to be around 30%.
Applications De Recherche Scientifique
1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects in various preclinical models. Moreover, this compound has been investigated for its potential in treating various neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane |
|---|---|
Formule moléculaire |
C21H38N2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
3,3,5-trimethyl-7-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]-7-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C21H38N2/c1-18(2)7-16-9-20(5,11-18)13-22(16)15-23-14-21(6)10-17(23)8-19(3,4)12-21/h16-17H,7-15H2,1-6H3 |
Clé InChI |
ZZXYJYCEOKXSBN-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC(C1)(CN2CN3CC4(CC3CC(C4)(C)C)C)C)C |
SMILES canonique |
CC1(CC2CC(C1)(CN2CN3CC4(CC3CC(C4)(C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)

![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)







![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)